molecular formula C18H23NO2 B2989503 3-(4-methoxyphenyl)-1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one CAS No. 2320924-03-4

3-(4-methoxyphenyl)-1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one

Cat. No.: B2989503
CAS No.: 2320924-03-4
M. Wt: 285.387
InChI Key: IFRXCTWKFMKYBJ-UHFFFAOYSA-N
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Description

3-(4-methoxyphenyl)-1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one is a useful research compound. Its molecular formula is C18H23NO2 and its molecular weight is 285.387. The purity is usually 95%.
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Properties

IUPAC Name

3-(4-methoxyphenyl)-1-(3-methylidene-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO2/c1-13-11-15-6-7-16(12-13)19(15)18(20)10-5-14-3-8-17(21-2)9-4-14/h3-4,8-9,15-16H,1,5-7,10-12H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFRXCTWKFMKYBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)N2C3CCC2CC(=C)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(4-methoxyphenyl)-1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one is a compound that belongs to the family of tropane alkaloids, which are known for their diverse biological activities. This article delves into the biological activity of this compound, highlighting its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound has a molecular formula of C14H19NOC_{14}H_{19}NO and a molecular weight of approximately 233.32 g/mol. Its structure features a methoxyphenyl group and an 8-azabicyclo[3.2.1]octane scaffold, which is significant in determining its biological activity.

PropertyValue
Molecular FormulaC14H19NO
Molecular Weight233.32 g/mol
SMILESCOC1=CC=C(C=C1)[C@]2([H])CC@([H])N[C@]3([H])C2.Cl
InChIInChI=1S/C14H19NO/c1-16-14-6-2-10(3-7-14)11-8-12-4-5-13(9-11)15-12;/h2-3,6-7,11-13,15H,4-5,8-9H2,1H3;1H/t11-,12-,13+

Pharmacological Effects

Research indicates that compounds with the 8-azabicyclo[3.2.1]octane core exhibit various pharmacological effects, including:

  • Dopamine Receptor Activity : The compound has been studied for its interaction with dopamine receptors, particularly D2-like receptors. It has shown selective binding affinity which could be leveraged in treating disorders like schizophrenia and Parkinson's disease .
  • Anticholinergic Properties : The tropane structure is associated with anticholinergic effects, which may be beneficial in managing conditions such as motion sickness and muscle spasms.
  • Antitumor Activity : Preliminary studies suggest that derivatives of this compound may possess antitumor properties by inhibiting cell proliferation in various cancer cell lines .

Structure–Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of the compound. Modifications to the methoxyphenyl group and variations in the bicyclic structure can significantly influence potency and selectivity towards specific receptors.

Study 1: Dopamine Receptor Binding

A study conducted on a series of tropane derivatives demonstrated that modifications to the methoxy group enhanced binding affinity to D2-like receptors. The presence of electron-donating groups increased selectivity and potency .

Study 2: Antitumor Activity

In vitro assays revealed that certain derivatives of this compound exhibited significant cytotoxicity against human pancreatic cancer cell lines (Patu8988). The mechanism was attributed to apoptosis induction via caspase activation pathways .

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